molecular formula C11H17NO3 B11048840 N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide

N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide

Katalognummer B11048840
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: CIRLVEXBLCYHBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-2-oxo-1-oxaspiro[44]nonane-4-carboxamide is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro[44]nonane core, which consists of a bicyclic system where two rings share a single atom The presence of an oxo group and a carboxamide group further adds to its chemical complexity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethylamine with 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide has found applications in several scientific research areas:

Wirkmechanismus

The mechanism of action of N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxo and carboxamide groups allows for hydrogen bonding and other interactions with target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide is unique due to the presence of the ethyl group and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C11H17NO3

Molekulargewicht

211.26 g/mol

IUPAC-Name

N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide

InChI

InChI=1S/C11H17NO3/c1-2-12-10(14)8-7-9(13)15-11(8)5-3-4-6-11/h8H,2-7H2,1H3,(H,12,14)

InChI-Schlüssel

CIRLVEXBLCYHBE-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C1CC(=O)OC12CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.